molecular formula C12H9N5O2S B2907047 N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1396851-41-4

N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2907047
CAS No.: 1396851-41-4
M. Wt: 287.3
InChI Key: MKULWGQBRPDPDQ-UHFFFAOYSA-N
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Description

N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that features a benzo[c][1,2,5]thiadiazole core. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both pyrimidine and thiadiazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the reaction of 2-aminothiophenol with a suitable dihalide under basic conditions.

    Introduction of the pyrimidine ring: The benzo[c][1,2,5]thiadiazole intermediate is then reacted with a pyrimidine derivative, such as 6-methoxypyrimidine-4-carboxylic acid, under coupling conditions.

    Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for bioimaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine derivatives: Compounds with pyrimidine rings but different functional groups.

Uniqueness

N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to the combination of its structural features, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c1-19-11-5-10(13-6-14-11)15-12(18)7-2-3-8-9(4-7)17-20-16-8/h2-6H,1H3,(H,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKULWGQBRPDPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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